ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate

Heterocyclic Chemistry Pyrimidoindole Synthesis Intramolecular Cyclization

A key synthetic intermediate for CNS drug discovery. Unlike C3-unsubstituted or simple alkyl indole-2-carboxylates, this diester provides orthogonal reactivity for intramolecular cyclizations. - Direct precursor to pyrimido[4,5-b]indole scaffolds (RET/TRK inhibitors, GSK-3β agents) in 65-78% yield - Enables 2-step synthesis of kynurenic acid analogs vs. 4-5 step alternatives - Available in ≥95% (standard) or >99% (pharma grade) with full HPLC/NMR/GC-MS data - Supported by detailed analytical documentation for seamless tech transfer

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 63158-60-1
Cat. No. B2979626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
CAS63158-60-1
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OCC
InChIInChI=1S/C15H17NO4/c1-3-19-13(17)9-11-10-7-5-6-8-12(10)16-14(11)15(18)20-4-2/h5-8,16H,3-4,9H2,1-2H3
InChIKeyLMOQEQOVOXFENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Heterocycle Synthesis Intermediate


Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (CAS 63158-60-1) is an indole-2-carboxylate diester featuring a 3-(2-ethoxy-2-oxoethyl) substituent on the indole core. With a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol, this compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry [1]. It appears as a white to pale yellow solid with good solubility in common organic solvents . Unlike simpler indole-2-carboxylates that lack the C-3 ethoxycarbonylmethyl group, this compound possesses two distinct ester functionalities (C-2 ethyl ester and C-3 ethyl ester) that enable orthogonal reactivity and intramolecular cyclization pathways .

Indole-2,3-diester synthetic intermediate
Intramolecular cyclization chemistry
Orthogonal C-2 and C-3 ester reactivity

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Why Generic Substitutes Fail


Indole-2-carboxylates constitute a broad class of intermediates, but the presence and nature of the C-3 substituent critically dictate downstream synthetic utility. Ethyl 1H-indole-2-carboxylate (unsubstituted at C-3) cannot undergo the same intramolecular cyclizations because it lacks the second ester-bearing side chain required for the bis(acyl azide) intermediate formation . Similarly, ethyl 3-methyl-1H-indole-2-carboxylate provides only a simple alkyl group at C-3, offering no reactive handle for generating isocyanate or acyl azide functionalities essential for constructing fused pyrimido[4,5-b]indole and quinoline scaffolds . The 3-(2-ethoxy-2-oxoethyl) group in the target compound serves as a masked 1,2-dielectrophile, enabling regiospecific conversion to urea, urethane, and ultimately heterocyclic systems that are inaccessible from simpler analogs [1]. This structural differentiation translates directly to experimental yield: the target compound delivers pyrimido[4,5-b]indoles in 65–78% isolated yields, whereas unsubstituted indole-2-carboxylates fail to produce these heterocycles under identical conditions .

Target
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
Risk 1
Unsubstituted C-3 analog
Lacks C-3 ester side chain, preventing bis(acyl azide) formation and pyrimidoindole cyclization
Risk 2
C-3 methyl analog
Simple alkyl group at C-3 offers no reactive handle for isocyanate generation or quinoline synthesis

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Comparative Evidence for Procurement


Pyrimido[4,5-b]indole Synthesis: Yield Advantage Over Unsubstituted Indole-2-carboxylate

The target compound enables direct, high-yield access to 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives, a privileged scaffold in kinase inhibitor and antibacterial drug discovery . In contrast, ethyl 1H-indole-2-carboxylate (unsubstituted at C-3) cannot undergo the requisite bis(acyl azide) formation and yields no pyrimidoindole product under identical reaction conditions .

Pyrimidoindole Yield
Head-to-head
65–78% vs. 0%
Supports synthesis route selection for kinase-targeted scaffolds
Yield advantage confirmed across three pyrimidoindole examples
Heterocyclic Chemistry Pyrimidoindole Synthesis Intramolecular Cyclization

Ozonolysis Route to Quinoline Scaffolds vs. C-3 Methyl Analog

The target compound undergoes ozonolysis of the indole C2-C3 double bond followed by base treatment to afford diethyl 4-hydroxyquinoline-2,3-dicarboxylate in 65% isolated yield over two steps . Ethyl 3-methyl-1H-indole-2-carboxylate, lacking the electron-withdrawing C-3 ethoxycarbonylmethyl group, does not undergo analogous oxidative cleavage to yield quinoline derivatives; instead, it is primarily used for simple functional group interconversions .

Quinoline Scaffold Access
Head-to-head
65% vs. no reaction
Enables 2-step quinoline route not possible with C-3 methyl analog
Ozonolysis conditions; reduces step count vs. alternative routes
Quinoline Synthesis Ozonolysis Heterocyclic Rearrangement

Purity and Batch Consistency Supporting Scale-Up

Commercial suppliers of the target compound provide standard purity ≥95% with batch-specific Certificates of Analysis including HPLC, NMR, and GC data . In contrast, generic indole-2-carboxylates such as methyl 1H-indole-2-carboxylate are frequently offered at lower purity (≥95% or unspecified) with less rigorous analytical characterization . Higher purity (>99%) bulk quantities of the target compound are also available from specialized manufacturers .

Purity & QC
Specification review
≥95% standard; >99% available
Comprehensive analytical package may reduce downstream purification burden
Batch-specific COA; data to verify per vendor
Analytical Chemistry Quality Control Procurement Specification

Rotatable Bond Count and Physicochemical Advantages

The target compound possesses 7 rotatable bonds and a computed XLogP3-AA of 2.8, indicating moderate lipophilicity and conformational flexibility [1]. In comparison, ethyl 1H-indole-2-carboxylate has only 3 rotatable bonds and a lower XLogP3 (≈2.2), reflecting its simpler, less flexible structure [2]. The increased rotatable bond count of the target compound correlates with its ability to adopt conformations favorable for intramolecular cyclization, a property absent in the simpler analog.

Conformational Flexibility
Class-level
7 rotatable bonds +4 vs. unsubstituted
May support intramolecular cyclization conformation
Computed property; context-dependent
Physicochemical Properties Drug-Likeness Medicinal Chemistry Design

Regiospecific Isocyanate Formation via C-3 Ethoxycarbonylmethyl Group

The target compound, when converted to its bis(acyl azide) derivative, undergoes regiospecific Curtius rearrangement of the C-3 acyl azide to form an isocyanate intermediate that is subsequently trapped to yield ureas and urethanes . Ethyl 3-methyl-1H-indole-2-carboxylate, lacking a carboxyl-derived group at C-3, cannot form a C-3 acyl azide and thus cannot access this reaction manifold . This regiospecificity is critical for the subsequent thermal cyclization to pyrimido[4,5-b]indoles.

Isocyanate Formation
Class-level
Regiospecific C-3 acyl azide → isocyanate
Key reactivity handle for urea/urethane formation
Trapping experiments confirm intermediate; source review advised
Acyl Azide Chemistry Isocyanate Intermediates Regioselective Synthesis

Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Procurement & Research Applications


Pyrimido[4,5-b]indole-Based Kinase Inhibitor Synthesis

The target compound is the demonstrated starting material for synthesizing 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives in 65–78% yield . This scaffold is the core of potent RET/TRK dual inhibitors (e.g., compounds with nanomolar activity against RET and TRKA kinases) [1] and GSK-3β inhibitors with neuroprotective properties [2]. Procurement of the target compound directly enables SAR exploration around the pyrimidoindole core without requiring multi-step synthesis of the starting material.

4-Hydroxyquinoline-2,3-dicarboxylate Scaffold Synthesis

Ozonolysis of the target compound followed by base treatment affords diethyl 4-hydroxyquinoline-2,3-dicarboxylate in 65% yield over two steps . This quinoline diester is a valuable intermediate for the synthesis of kynurenic acid analogs, which are of interest as NMDA receptor modulators and neuroprotective agents [3]. Alternative syntheses of this scaffold require 4–5 steps, making the target compound a strategic procurement choice for medicinal chemistry groups focused on CNS drug discovery.

Reliable Scale-Up with Validated Analytical Support

The target compound is commercially available in bulk quantities with purity ≥95% (standard) and >99% (pharma grade), supported by comprehensive analytical data including HPLC, NMR, GC-MS, FTIR, and elemental analysis . This level of analytical documentation reduces quality control burden during technology transfer and ensures reproducible yields in multi-kilogram campaigns, a critical factor for CROs and pharmaceutical development groups.

Intramolecular Cyclization Methodology Development

The target compound's unique bis(acyl azide) reactivity enables regiospecific formation of isocyanates and subsequent trapping with amines or alcohols to form ureas and urethanes . This reactivity profile serves as a model system for studying Curtius rearrangements and intramolecular cyclizations in indole chemistry. Academic laboratories investigating new heterocyclic methodologies benefit from the compound's well-characterized behavior and the availability of detailed NMR spectral data in the supporting information [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Bis(acyl azide) cyclization pathway
Pyrimidoindole yield and regiochemistry confirmation
Quinoline diester intermediate preparation
Ozonolysis-labile C2–C3 double bond
Reaction monitoring and product purity after base treatment
Multi-step scale-up campaigns
Batch purity and analytical documentation
Impurity profiling and lot-to-lot consistency review
Intramolecular cyclization methodology
C-3 ethoxycarbonylmethyl reactivity
Curtius rearrangement trapping and spectral characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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